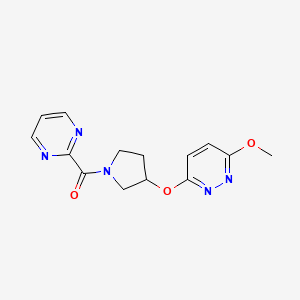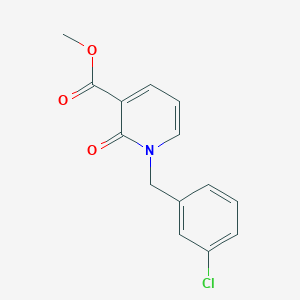![molecular formula C14H18ClN B2552175 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098108-17-7](/img/structure/B2552175.png)
3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound that belongs to the family of tropane alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, are likely to be applied to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of other complex molecules.
Biology: The compound’s structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is employed in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific benzylidene group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it particularly valuable for certain applications in research and industry.
Propriétés
IUPAC Name |
3-benzylidene-8-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,8,13-15H,6-7,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZKLWCOGHXEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=CC3=CC=CC=C3)CC1N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 2,4-dichlorobenzoate](/img/structure/B2552092.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)

![1-ethyl-7-(4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2552097.png)
![2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B2552099.png)
![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B2552100.png)

![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)
![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)
![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)
